REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:4][C:3]=1[N+:11]([O-])=O>CO>[NH2:11][C:3]1[CH:4]=[C:5]([S:7]([NH2:10])(=[O:8])=[O:9])[S:6][C:2]=1[Cl:1]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
ClC1=C(C=C(S1)S(=O)(=O)N)[N+](=O)[O-]
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Name
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|
Quantity
|
140 mL
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Type
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solvent
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Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
after removal of the catalyst
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Type
|
FILTRATION
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Details
|
by filtration, evaporation and column chromatography on silica gel (ethyl acetate/hexane) the title compound as a light brown solid
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(SC1Cl)S(=O)(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |